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Technical Support Center: ADC Purification
This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding the removal of unconjugated antibody and other impurities following

the synthesis of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying ADCs and removing unconjugated

antibodies?

A1: The most common chromatographic techniques for purifying ADCs and removing

unconjugated antibodies include Hydrophobic Interaction Chromatography (HIC), Size

Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX).[1] Each method

separates molecules based on different physicochemical properties.

Q2: How do I choose the best purification method for my ADC?

A2: The choice of purification method depends on the specific characteristics of your ADC, the

nature of the impurities, and the desired scale of purification.

Hydrophobic Interaction Chromatography (HIC) is well-suited for separating ADC species

with different drug-to-antibody ratios (DARs) and removing unconjugated antibody, as the
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conjugation of hydrophobic drugs increases the antibody's surface hydrophobicity.[2]

Size Exclusion Chromatography (SEC) is effective for removing high molecular weight

aggregates and low molecular weight impurities like unconjugated drug-linker, but it may not

resolve unconjugated antibody from the ADC monomer.[1][3]

Ion-Exchange Chromatography (IEX) separates molecules based on charge differences. It

can be effective if the conjugation process alters the net charge of the antibody.[4]

Q3: What is a typical recovery rate and purity I can expect from these purification methods?

A3: Recovery and purity can vary depending on the specific ADC, the optimization of the

purification process, and the scale. The following table provides a general comparison of what

can be expected.

Purification Method Typical Purity Typical Recovery
Key
Considerations

Hydrophobic

Interaction

Chromatography

(HIC)

>95% 85-95%

Can resolve different

DAR species.

Recovery may be

affected by strong

hydrophobic

interactions.

Size Exclusion

Chromatography

(SEC)

>98% (for aggregates) >90%

Excellent for

aggregate removal.

May not separate

unconjugated

antibody from ADC.

Ion-Exchange

Chromatography (IEX)
>95% 88-99%

Dependent on charge

differences between

ADC and

unconjugated

antibody.

Q4: Can I combine different purification methods?
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A4: Yes, combining different chromatography techniques is a common strategy to achieve high

purity. For example, an initial capture step using Protein A chromatography can be followed by

a polishing step using HIC or IEX to remove remaining impurities, including unconjugated

antibody and aggregates.

Experimental Workflows and Protocols
Hydrophobic Interaction Chromatography (HIC)
Workflow

Sample Preparation Chromatography Analysis

Crude ADC Mixture Buffer Exchange & Salt Addition Load onto HIC Column Wash Elute with Salt Gradient Collect Fractions Analyze Fractions (e.g., HIC-HPLC, SEC-HPLC) Pool Pure Fractions Purified ADC
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Caption: HIC workflow for ADC purification.

Detailed HIC Protocol:

This protocol is a general guideline for purifying an ADC and removing unconjugated antibody

using HIC. Optimization will be required for specific ADCs.

Materials:

Equilibration/Binding Buffer (Buffer A): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate,

pH 7.0

Elution Buffer (Buffer B): 25 mM Sodium Phosphate, pH 7.0

HIC Column: e.g., Butyl or Phenyl Sepharose

Procedure:
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Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer

A.

Sample Preparation: Adjust the salt concentration of the crude ADC mixture to match Buffer

A by adding a concentrated salt solution or by buffer exchange.

Sample Loading: Load the prepared sample onto the equilibrated column at a recommended

flow rate.

Washing: Wash the column with 5-10 CVs of Buffer A to remove any unbound molecules.

Elution: Elute the bound ADC using a linear gradient from 100% Buffer A to 100% Buffer B

over 10-20 CVs. The unconjugated antibody, being less hydrophobic, is expected to elute

earlier in the gradient than the more hydrophobic ADC species.

Fraction Collection: Collect fractions throughout the elution process.

Analysis: Analyze the collected fractions using techniques like HIC-HPLC or SEC-HPLC to

determine the purity and DAR of each fraction.

Pooling: Pool the fractions containing the ADC at the desired purity and DAR.

Size Exclusion Chromatography (SEC) Workflow

Sample Preparation Chromatography Analysis

Crude ADC Mixture Concentrate & Filter Load onto SEC Column Isocratic Elution Collect Fractions Analyze Fractions (e.g., SEC-HPLC, SDS-PAGE) Pool Pure Fractions Purified ADC

Click to download full resolution via product page

Caption: SEC workflow for ADC purification.

Detailed SEC Protocol:
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This protocol provides a general method for removing aggregates and other size variants from

an ADC preparation.

Materials:

SEC Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer.

SEC Column: Choose a column with a fractionation range appropriate for monoclonal

antibodies (e.g., 10-500 kDa).

Procedure:

Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.

Sample Preparation: Concentrate the crude ADC mixture if necessary and filter it through a

0.22 µm filter to remove particulates.

Sample Loading: Inject the prepared sample onto the column. The sample volume should

typically not exceed 2-5% of the total column volume for optimal resolution.

Elution: Perform an isocratic elution with the mobile phase at a constant flow rate.

Fraction Collection: Collect fractions based on the UV absorbance profile. Aggregates will

elute first, followed by the ADC monomer, and then lower molecular weight species.

Analysis: Analyze the fractions using SEC-HPLC and/or SDS-PAGE to identify those

containing the purified ADC monomer.

Pooling: Combine the fractions containing the pure ADC monomer.

Ion-Exchange Chromatography (IEX) Workflow

Sample Preparation Chromatography Analysis

Crude ADC Mixture Buffer Exchange to Low Ionic Strength Load onto IEX Column Wash Elute with Salt or pH Gradient Collect Fractions Analyze Fractions (e.g., IEX-HPLC, SDS-PAGE) Pool Pure Fractions Purified ADC
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Click to download full resolution via product page

Caption: IEX workflow for ADC purification.

Detailed IEX Protocol:

This protocol outlines a general procedure for ADC purification using IEX. The choice of cation

or anion exchange will depend on the isoelectric point (pI) of the ADC and the buffer pH.

Materials:

Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM MES, pH 6.0 (for cation

exchange).

Elution Buffer (Buffer B): High ionic strength buffer, e.g., 20 mM MES, 1 M NaCl, pH 6.0 (for

cation exchange).

IEX Column: e.g., SP Sepharose (cation exchange) or Q Sepharose (anion exchange).

Procedure:

Column Equilibration: Equilibrate the IEX column with 5-10 CVs of Buffer A.

Sample Preparation: Perform buffer exchange on the crude ADC mixture into Buffer A to

ensure the correct pH and low ionic strength for binding.[5]

Sample Loading: Load the prepared sample onto the equilibrated column.

Washing: Wash the column with 5-10 CVs of Buffer A to remove unbound impurities.

Elution: Elute the bound ADC with a linear gradient of increasing salt concentration (0-100%

Buffer B) over 10-20 CVs. Alternatively, a pH gradient can be used.

Fraction Collection: Collect fractions across the gradient.

Analysis: Analyze the collected fractions by IEX-HPLC and SDS-PAGE to assess purity.

Pooling: Pool the fractions containing the purified ADC.
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Troubleshooting Guides
HIC Troubleshooting

Issue Possible Cause Recommended Solution

Poor resolution between ADC

and unconjugated antibody

Inappropriate salt

concentration or gradient

slope.

Optimize the salt concentration

in the binding buffer. A

shallower elution gradient may

improve resolution.

Incorrect resin choice.

Screen different HIC resins

with varying hydrophobicity

(e.g., Butyl, Phenyl, Octyl).

Low recovery of ADC
ADC is too hydrophobic and

binds irreversibly.

Decrease the salt

concentration in the binding

buffer. Add a small amount of

organic modifier (e.g.,

isopropanol) to the elution

buffer.

Protein precipitation on the

column.

Reduce the salt concentration

or the protein load. Ensure the

sample is filtered before

loading.

Peak tailing
Secondary interactions with

the resin.

Adjust the pH of the mobile

phase. Add a non-ionic

detergent to the mobile phase.

SEC Troubleshooting
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Issue Possible Cause Recommended Solution

Poor resolution of aggregates Flow rate is too high.
Decrease the flow rate to allow

for better separation.

Sample volume is too large.
Reduce the sample volume to

2-5% of the column volume.[6]

Peak tailing

Non-specific interactions

between the ADC and the

column matrix.

Increase the ionic strength of

the mobile phase. Add a small

amount of organic solvent

(e.g., isopropanol) to the

mobile phase.[7]

Poorly packed column.

Check the column

performance and repack if

necessary.[6]

Peak fronting
Sample is too concentrated or

viscous.
Dilute the sample.[6]

Column is overloaded.
Reduce the amount of protein

loaded onto the column.

IEX Troubleshooting

Binding Issues Elution Issues

Problem Encountered

ADC does not bind to column? Poor resolution of peaks? Low recovery?

Check pH and ionic strength of sample and buffer. Ensure buffer pH is appropriate relative to ADC pI. Perform buffer exchange if sample conductivity is too high. Optimize gradient slope (make it shallower). Reduce flow rate. Ensure proper column packing. Increase salt concentration or modify pH of elution buffer. Check for protein precipitation on the column.
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Caption: Troubleshooting flowchart for IEX.

Issue Possible Cause Recommended Solution

ADC does not bind to the

column

Incorrect buffer pH or ionic

strength.

Ensure the pH of the sample

and binding buffer is

appropriate to charge the ADC

for binding (for cation

exchange, pH < pI; for anion

exchange, pH > pI). The ionic

strength of the sample should

be low.[5][8]

Column is not equilibrated

properly.

Equilibrate the column with 5-

10 CVs of binding buffer.

Poor resolution between ADC

and unconjugated antibody
Gradient is too steep.

Use a shallower salt or pH

gradient for elution.

Flow rate is too high.
Reduce the flow rate to

improve separation.

Low recovery of ADC
Elution conditions are too

weak.

Increase the final salt

concentration in the elution

buffer or use a wider pH range

for elution.

Protein has precipitated on the

column.

Adjust buffer conditions to

improve protein solubility.

Consider adding non-ionic

detergents or other additives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.researchgate.net/publication/354336852_Current_approaches_for_the_purification_of_antibody-drug_conjugates
https://www.americanpharmaceuticalreview.com/Featured-Articles/177927-Hydrophobic-Interaction-Chromatography-for-Antibody-Drug-Conjugate-Drug-Distribution-Analysis/
https://adc.bocsci.com/resource/review-of-antibody-drug-conjugate-adc-purification.html
https://www.mabion.eu/science-hub/articles/ion-exchange-chromatography-in-monoclonal-antibodies-purification/
https://www.cytivalifesciences.com/en/us/insights/troubleshooting-protein-loss-during-iex
https://www.cytivalifesciences.com/en/us/news-center/improve-analytical-sec-results-faq-10001
https://www.labmanager.com/best-practices-for-chromatography-method-development-for-monoclonal-antibody-analysis-28504
https://www.labmanager.com/best-practices-for-chromatography-method-development-for-monoclonal-antibody-analysis-28504
https://www.goldbio.com/blogs/articles/develop-the-best-protocol-for-protein-purification-with-ion-exchange-chromatography-iex
https://www.benchchem.com/product/b15603452#methods-for-removing-unconjugated-antibody-after-adc-synthesis
https://www.benchchem.com/product/b15603452#methods-for-removing-unconjugated-antibody-after-adc-synthesis
https://www.benchchem.com/product/b15603452#methods-for-removing-unconjugated-antibody-after-adc-synthesis
https://www.benchchem.com/product/b15603452#methods-for-removing-unconjugated-antibody-after-adc-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15603452?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

